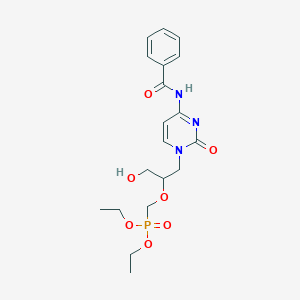

Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

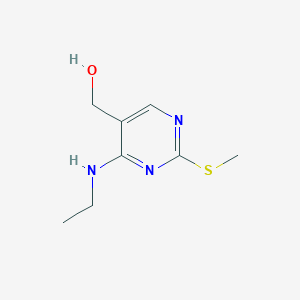

This compound is a phosphonate ester with a benzamido-2-oxopyrimidin-1(2H)-yl group attached. Phosphonate esters are often used in organic synthesis and can act as ligands in various chemical reactions. The benzamido-2-oxopyrimidin-1(2H)-yl group is a heterocyclic compound that might contribute to the reactivity of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phosphonic diester with the hydroxypropan-2-yl)oxy)methyl derivative of the benzamido-2-oxopyrimidin-1(2H)-yl group. This could potentially be achieved through a series of esterification, cyanation, cyclization, and aminolysis reactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the phosphonate ester and the benzamido-2-oxopyrimidin-1(2H)-yl groups. The phosphonate group could potentially undergo hydrolysis or substitution reactions, while the benzamido-2-oxopyrimidin-1(2H)-yl group might participate in nucleophilic addition or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, phosphonate esters are stable but can be hydrolyzed under acidic or basic conditions. The presence of the benzamido-2-oxopyrimidin-1(2H)-yl group might increase the polarity of the compound, affecting its solubility and reactivity .Applications De Recherche Scientifique

Synthetic Methodology and Characterization:

- The compound was synthesized with high regioselectivity through a 1,3-dipolar cycloaddition reaction, involving the azido diethyl amino methylphosphonate and the heterocyclic alkyne, 9-(prop-2-yn-1-yl)-9H-carbazole. The reaction was facilitated using copper sulfate pentahydrate and catalytic sodium ascorbate in a water/ethanol solvent mixture, signifying the compound's amenability to 'click chemistry' and its potential for creating complex molecular architectures (Fall et al., 2020).

Crystal Structure Analysis:

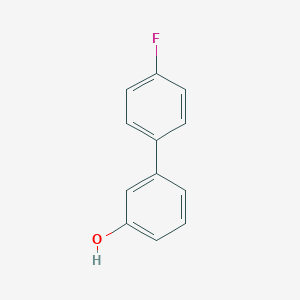

- Detailed crystal structure analyses of related phosphonate compounds revealed distinct structural patterns. These patterns were derived from X-ray diffraction analysis, demonstrating the compound's potential for forming unique molecular assemblies. These assemblies were characterized by hydrogen-bond systems and ladder packing topologies, which could be relevant for designing materials with specific properties (Pietrzak et al., 2018).

Synthetic Applications in Heterocyclic Chemistry:

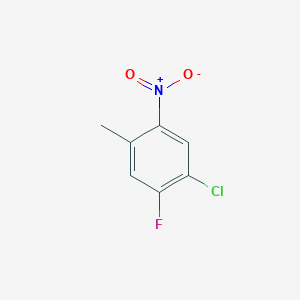

- The compound is integral in the synthesis of various phosphorylated heterocycles. These synthesis processes involved reactions like metallation and cyclization, hinting at the compound's utility in creating bioactive phosphonates and its relevance in medicinal chemistry (Jóźwiak et al., 2014).

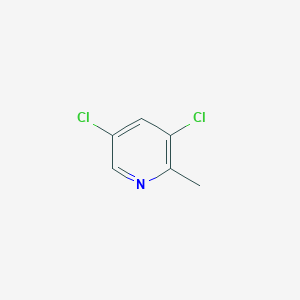

Potential in Herbicide Development:

- A structurally similar compound demonstrated potent herbicidal activity against specific plant species. This suggests that with further research, derivatives of Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate could be explored for agricultural applications, such as developing new herbicides (Xiao et al., 2008).

Propriétés

IUPAC Name |

N-[1-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N3O7P/c1-3-28-30(26,29-4-2)14-27-16(13-23)12-22-11-10-17(21-19(22)25)20-18(24)15-8-6-5-7-9-15/h5-11,16,23H,3-4,12-14H2,1-2H3,(H,20,21,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJNVSZEUBNGND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COC(CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)CO)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N3O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563919 |

Source

|

| Record name | Diethyl ({[1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate | |

CAS RN |

132336-36-8 |

Source

|

| Record name | Diethyl ({[1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.